Cas no 1696471-60-9 (Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate)

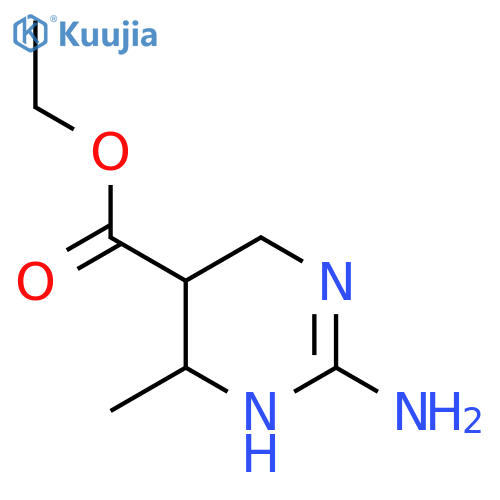

1696471-60-9 structure

商品名:Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate

- EN300-1118748

- 1696471-60-9

- Ethyl2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate

-

- インチ: 1S/C8H15N3O2/c1-3-13-7(12)6-4-10-8(9)11-5(6)2/h5-6H,3-4H2,1-2H3,(H3,9,10,11)

- InChIKey: NPKDRYXNPGYUDE-UHFFFAOYSA-N

- ほほえんだ: O(CC)C(C1CN=C(N)NC1C)=O

計算された属性

- せいみつぶんしりょう: 185.116426730g/mol

- どういたいしつりょう: 185.116426730g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 227

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 76.7Ų

- 疎水性パラメータ計算基準値(XlogP): -0.7

Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1118748-0.1g |

ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate |

1696471-60-9 | 95% | 0.1g |

$741.0 | 2023-10-27 | |

| Enamine | EN300-1118748-2.5g |

ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate |

1696471-60-9 | 95% | 2.5g |

$1650.0 | 2023-10-27 | |

| Enamine | EN300-1118748-1g |

ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate |

1696471-60-9 | 95% | 1g |

$842.0 | 2023-10-27 | |

| Enamine | EN300-1118748-5g |

ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate |

1696471-60-9 | 95% | 5g |

$2443.0 | 2023-10-27 | |

| Enamine | EN300-1118748-0.5g |

ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate |

1696471-60-9 | 95% | 0.5g |

$809.0 | 2023-10-27 | |

| Enamine | EN300-1118748-0.05g |

ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate |

1696471-60-9 | 95% | 0.05g |

$707.0 | 2023-10-27 | |

| Enamine | EN300-1118748-0.25g |

ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate |

1696471-60-9 | 95% | 0.25g |

$774.0 | 2023-10-27 | |

| Enamine | EN300-1118748-10g |

ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate |

1696471-60-9 | 95% | 10g |

$3622.0 | 2023-10-27 | |

| Enamine | EN300-1118748-10.0g |

ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate |

1696471-60-9 | 10g |

$4236.0 | 2023-06-09 | ||

| Enamine | EN300-1118748-1.0g |

ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate |

1696471-60-9 | 1g |

$986.0 | 2023-06-09 |

Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate 関連文献

-

J. Halter,T. Gloor,B. Amoroso,F. N. Büchi Phys. Chem. Chem. Phys., 2019,21, 13126-13134

-

Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Jinlu Tang,Hui Shi,Xiaoxiao He,Yanli Lei,Qiuping Guo,Kemin Wang,Lv'an Yan,Dinggeng He Chem. Commun., 2016,52, 1482-1485

-

J. Sayago,U. Shafique,F. Soavi,F. Cicoira,C. Santato J. Mater. Chem. C, 2014,2, 10273-10276

1696471-60-9 (Ethyl 2-amino-6-methyl-1,4,5,6-tetrahydropyrimidine-5-carboxylate) 関連製品

- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)

- 2386238-49-7(3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(2-nitrophenyl)amino)propanoic acid)

- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)

- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 2228128-75-2(2-amino-2-(5-bromo-3-methylfuran-2-yl)acetic acid)

- 2227850-82-8((1R)-3-amino-1-5-fluoro-2-(trifluoromethyl)phenylpropan-1-ol)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量